

An In-depth Technical Guide to the Thermochemistry of Alane Amine Complexes

Author: BenchChem Technical Support Team. **Date:** November 2025

Compound of Interest

Compound Name: *aluminum;N,N-dimethylethanamine*

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This technical guide provides a comprehensive overview of the thermochemistry of alane amine complexes, compounds of significant interest for their potential applications in chemical hydrogen storage and as reducing agents in synthetic chemistry. This document details the thermodynamic parameters governing the formation and dissociation of these complexes, outlines experimental and computational methodologies for their study, and presents key data in a clear, comparative format.

Introduction

Alane (AlH_3) is a simple binary hydride of aluminum that has attracted considerable attention due to its high hydrogen content (10.1 wt%). However, the high pressures required to regenerate alane from aluminum metal have hindered its widespread application. The formation of Lewis acid-base adducts with amines provides a pathway to stabilize alane and modify its thermodynamic properties, making it more amenable to practical applications. The stability and reactivity of these alane amine complexes are governed by their thermochemistry, specifically the enthalpy, entropy, and Gibbs free energy of formation and dissociation. A thorough understanding of these parameters is crucial for the rational design of new materials and reagents.

Thermodynamics of Alane Amine Complex Formation

The formation of an alane amine complex is an exothermic process, driven by the donation of the lone pair of electrons from the nitrogen atom of the amine to the electron-deficient aluminum atom of alane. The strength of this dative bond is influenced by several factors, including the steric bulk and electronic properties of the amine.

Key Thermodynamic Parameters

- **Enthalpy of Formation (ΔH_f°):** The change in enthalpy when one mole of the complex is formed from its constituent elements in their standard states. A more negative value indicates a more stable complex.
- **Entropy of Formation (ΔS_f°):** The change in entropy upon the formation of the complex. This value is typically negative for adduct formation, as two or more molecules combine to form a single, more ordered species.
- **Gibbs Free Energy of Formation (ΔG_f°):** The ultimate measure of thermodynamic stability, combining enthalpy and entropy ($\Delta G = \Delta H - T\Delta S$). A negative Gibbs free energy indicates a spontaneous formation of the complex under standard conditions.
- **Bond Dissociation Energy (BDE):** The energy required to break the Al-N dative bond homolytically. It is a direct measure of the bond strength.

Quantitative Thermochemical Data

The following tables summarize the calculated thermochemical data for a range of alane amine complexes. These values were determined using high-level G4(MP2) computational methods, which have been shown to provide excellent agreement with experimental results.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)

Table 1: Calculated Heats of Formation (ΔH_f°) at 298 K for Alane Amine Monomer Complexes[\[1\]](#)[\[3\]](#)

Amine Ligand	Complex	ΔH_f° (kcal/mol)
Ammonia	$\text{AlH}_3 \cdot \text{NH}_3$	-16.5
Methylamine	$\text{AlH}_3 \cdot \text{NH}_2\text{CH}_3$	-21.1
Dimethylamine	$\text{AlH}_3 \cdot \text{NH}(\text{CH}_3)_2$	-25.8
Trimethylamine	$\text{AlH}_3 \cdot \text{N}(\text{CH}_3)_3$	-30.5
Ethylamine	$\text{AlH}_3 \cdot \text{NH}_2\text{C}_2\text{H}_5$	-25.9
Diethylamine	$\text{AlH}_3 \cdot \text{NH}(\text{C}_2\text{H}_5)_2$	-35.2
Triethylamine	$\text{AlH}_3 \cdot \text{N}(\text{C}_2\text{H}_5)_3$	-44.6
Pyridine	$\text{AlH}_3 \cdot \text{NC}_5\text{H}_5$	-10.1
Quinuclidine	$\text{AlH}_3 \cdot \text{NC}_7\text{H}_{13}$	-29.0

Table 2: Calculated Gibbs Free Energies of Formation (ΔG_f°) and Entropies (S°) at 298 K for Alane Amine Monomer Complexes[1][3]

Complex	ΔG_f° (kcal/mol)	S° (cal/mol·K)
$\text{AlH}_3 \cdot \text{NH}_3$	-3.9	71.9
$\text{AlH}_3 \cdot \text{NH}_2\text{CH}_3$	-6.5	81.5
$\text{AlH}_3 \cdot \text{NH}(\text{CH}_3)_2$	-8.9	91.2
$\text{AlH}_3 \cdot \text{N}(\text{CH}_3)_3$	-11.1	100.8
$\text{AlH}_3 \cdot \text{NH}_2\text{C}_2\text{H}_5$	-10.7	91.1
$\text{AlH}_3 \cdot \text{NH}(\text{C}_2\text{H}_5)_2$	-17.9	110.5
$\text{AlH}_3 \cdot \text{N}(\text{C}_2\text{H}_5)_3$	-24.8	130.0
$\text{AlH}_3 \cdot \text{NC}_5\text{H}_5$	2.6	89.6
$\text{AlH}_3 \cdot \text{NC}_7\text{H}_{13}$	-10.9	102.5

Table 3: Calculated Al-N Bond Dissociation Enthalpies (BDE) at 298 K[1][5]

Complex	BDE (kcal/mol)
$\text{AlH}_3 \cdot \text{NH}_3$	31.8
$\text{AlH}_3 \cdot \text{NH}_2\text{CH}_3$	34.1
$\text{AlH}_3 \cdot \text{NH}(\text{CH}_3)_2$	36.5
$\text{AlH}_3 \cdot \text{N}(\text{CH}_3)_3$	38.9
$\text{AlH}_3 \cdot \text{NH}_2\text{C}_2\text{H}_5$	34.6
$\text{AlH}_3 \cdot \text{NH}(\text{C}_2\text{H}_5)_2$	37.7
$\text{AlH}_3 \cdot \text{N}(\text{C}_2\text{H}_5)_3$	40.8
$\text{AlH}_3 \cdot \text{NC}_5\text{H}_5$	35.5
$\text{AlH}_3 \cdot \text{NC}_7\text{H}_{13}$	41.2

Experimental Protocols

The determination of the thermochemical properties of alane amine complexes involves a combination of synthesis, characterization, and direct measurement of thermodynamic parameters.

Synthesis of Alane Amine Complexes

A common method for the synthesis of alane amine complexes involves the direct reaction of a tertiary amine with catalytically activated aluminum powder in a suitable solvent under a hydrogen atmosphere.[1]

Materials:

- Aluminum powder (activated with 2 mol % Ti)
- Tertiary amine (e.g., trimethylamine, triethylamine)
- Anhydrous solvent (e.g., diethyl ether, tetrahydrofuran)

- High-pressure reactor (e.g., Parr reactor)
- Hydrogen gas (high purity)

Procedure:

- In an inert atmosphere (glovebox), charge a high-pressure reactor with activated aluminum powder, the desired tertiary amine, and the anhydrous solvent.
- Seal the reactor and purge with hydrogen gas.
- Pressurize the reactor with hydrogen to the desired pressure (e.g., 30-120 bar).
- Stir the reaction mixture at room temperature for a specified period (e.g., 24-80 hours).
- Monitor the reaction progress by the pressure drop in the reactor.
- Upon completion, vent the reactor and handle the resulting slurry in an inert atmosphere.
- The alane amine complex can be isolated by filtration and, if soluble, by removal of the solvent under vacuum.

Structural Characterization

Fourier-Transform Infrared (FTIR) Spectroscopy:

- Purpose: To confirm the formation of the alane adduct.
- Procedure: A small amount of the product is analyzed, typically as a solid dispersed in a KBr pellet or as a solution.
- Key Signature: The presence of a strong Al-H stretching band in the region of 1650-1850 cm^{-1} .^[5]

Powder X-ray Diffraction (PXRD):

- Purpose: To identify the crystalline phases present in the solid product.

- Procedure: A powdered sample is mounted on a sample holder and scanned over a range of 2θ angles. The resulting diffraction pattern is compared to known patterns to identify the crystalline structure.

Thermochemical Measurements

Calorimetry:

- Purpose: To directly measure the enthalpy of reaction or formation. Solution calorimetry is often employed.
- Procedure:
 - A known amount of the alane amine complex is dissolved in a suitable solvent inside a calorimeter.
 - The heat change associated with the dissolution or a subsequent reaction is measured.
 - By designing an appropriate thermochemical cycle, the enthalpy of formation of the complex can be determined.

Temperature-Programmed Desorption (TPD):

- Purpose: To study the thermal stability and decomposition kinetics of the complexes.
- Procedure:
 - A sample of the alane amine complex is heated at a constant rate in a controlled atmosphere (e.g., inert gas flow).
 - A detector (e.g., mass spectrometer) monitors the gases evolved as a function of temperature.
 - The temperature at which the amine and hydrogen are desorbed provides information about the stability of the complex.

Computational Methodology

High-level quantum chemical calculations are invaluable for predicting the thermochemical properties of alane amine complexes, especially for species that are difficult to synthesize or handle experimentally.

G4(MP2) Theory:

- Purpose: To obtain accurate thermochemical data (ΔH_f° , ΔG_f° , S°).
- Methodology: G4(MP2) is a composite method that approximates the results of a more computationally expensive G4 calculation.[3] It involves a series of calculations at different levels of theory and with various basis sets to extrapolate to a highly accurate energy. The final energy is a composite of these calculations and includes corrections for zero-point energy and other effects.[3] All calculations are typically performed using a quantum chemistry software package like Gaussian.

Visualizations

Logical Relationship of Key Concepts

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- To cite this document: BenchChem. [An In-depth Technical Guide to the Thermochemistry of Alane Amine Complexes]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b050729#thermochemistry-of-alane-amine-complexes>]

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